molecular formula C22H25N3O4S2 B2647271 N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 477497-91-9

N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No. B2647271
CAS RN: 477497-91-9
M. Wt: 459.58
InChI Key: AETBXCMPROADPX-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, also known as Cetuximab, is a monoclonal antibody drug used in the treatment of various types of cancer. It is specifically used in the treatment of colorectal cancer and head and neck cancer. Cetuximab is a chimeric monoclonal antibody that binds to the epidermal growth factor receptor (EGFR) and inhibits its activity.

Scientific Research Applications

Aromatic Sulfonamide Inhibitors

Aromatic sulfonamides have been investigated for their inhibitory activity against various carbonic anhydrase isoenzymes, showing potential applications in the design of inhibitors for medical applications. Compounds such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide have exhibited nanomolar inhibitory concentrations against carbonic anhydrases I, II, IV, and XII, suggesting their utility in targeting these isoenzymes for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).

Cannabinoid Receptor Ligands

Sulfamoyl benzamides have been identified as a novel series of cannabinoid receptor ligands, leading to the discovery of potent and selective CB(2) agonists. These compounds have shown efficacy in rodent models of postoperative pain, highlighting their potential in pain management research (Worm et al., 2009).

Synthetic Applications

In synthetic chemistry, research on the facile synthesis of complex organic compounds such as tetrahydropyrimidoquinoline derivatives and N-substituted benzene sulfonamides reveals the versatility of sulfonamides and benzamides in constructing diverse molecular architectures. These studies demonstrate the chemical reactivity and potential applications of these compounds in developing new materials and bioactive molecules (Elkholy & Morsy, 2006; Fatima et al., 2013).

properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-16-14-25(15-17(2)29-16)31(27,28)19-10-8-18(9-11-19)22(26)24-20-6-3-4-7-21(20)30-13-5-12-23/h3-4,6-11,16-17H,5,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETBXCMPROADPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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